METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
Overview
Description
METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry in Hydroformylation Reactions
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has been studied for its role in highly stereoselective hydroformylation processes. For instance, research has demonstrated the hydroformylation of Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form products like methyl (2 R,4 R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate, showing up to 99% diastereoselectivities in homogeneous transition-metal-catalysed reactions. These products are significant intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis in Organic Chemistry
The compound has been utilized in the enantioselective synthesis of related compounds like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This synthesis, involving a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation, has been effective in producing oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).
Applications in Material Science
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has also been explored in the preparation of materials like (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate. This process involves a Grignard reaction and has potential applications in the development of new materials and complex molecular structures (Gao et al., 2006).
Pharmaceutical Research
In the realm of pharmaceuticals, research has been conducted on the synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from methyl ketones, which exhibit significant antifungal activity. These findings illustrate the potential of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate derivatives in the development of new antifungal agents (Dai et al., 2019).
Advanced Organic Syntheses
The molecule has also been instrumental in advanced organic syntheses, like the preparation of chirally pure compounds using derivatives of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These procedures are crucial for the synthesis of enantiomerically pure compounds, essential in pharmaceutical development (Studer et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can modulate metabolic pathways, impacting the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For example, in animal studies, high doses of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.
Metabolic Pathways
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s involvement in these pathways can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. The localization of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAIQCUBUFABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578511 | |
Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133674-39-2 | |
Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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